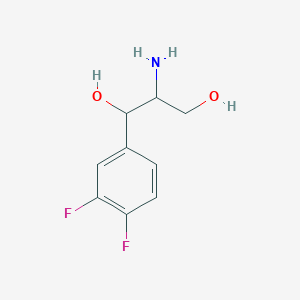

2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol

Overview

Description

2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol is a chemical compound with the CAS Number: 1376321-29-7 . It has a molecular weight of 223.65 . The compound is in the form of a powder and is stored at room temperature .

Synthesis Analysis

Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers were synthesized through a general two-step strategy . First, the amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates .Molecular Structure Analysis

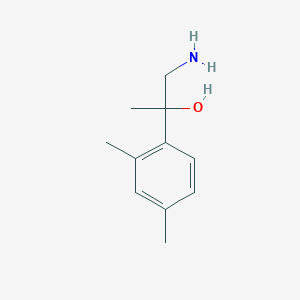

The molecule contains a total of 25 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis

The functional diol intermediates, obtained from the reaction of the amino group with various electrophiles, were then cyclized in an intramolecular fashion to generate a series of functional aliphatic six-membered cyclic carbonate monomers .Physical and Chemical Properties Analysis

The compound is a powder stored at room temperature . More specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved documents.Scientific Research Applications

Biotechnological Production and Recovery

One application of diols, similar to 2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol, is in the biotechnological production of chemicals. Xiu and Zeng (2008) discuss the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, emphasizing the challenges in the recovery and purification of these diols from fermentation broths. The review highlights the importance of developing efficient separation technologies to improve yield, purity, and energy consumption in the microbial production of diols, including advanced methods like aqueous two-phase extraction and pervaporation (Xiu & Zeng, 2008).

Corrosion Inhibition

In the field of materials science, Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on the inhibition performances of certain thiazole and thiadiazole derivatives, which are structurally related to this compound, against the corrosion of iron. This research suggests that similar compounds could be explored for their potential as corrosion inhibitors, providing insights into the molecular interactions that govern these processes (Kaya et al., 2016).

Medical Applications

Nahas (1959) explored the medical application of a compound structurally similar to this compound, namely 2-amino-2(hydroxymethyl)1,3-propane diol, which was administered intravenously to study its effects on arterial blood pH and CO2 recovery. This early research indicates the potential medical applications of such compounds in managing physiological conditions (Nahas, 1959).

Advanced Material Synthesis

The synthesis of novel materials is another significant application area. Xu et al. (2012) synthesized novel fluorinated polyurethane elastomers using a compound structurally related to this compound. These materials exhibited low surface tension, low water absorption, and good thermal stability, demonstrating the potential of such compounds in the development of advanced materials with specific desirable properties (Xu et al., 2012).

Safety and Hazards

Properties

IUPAC Name |

2-amino-1-(3,4-difluorophenyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO2/c10-6-2-1-5(3-7(6)11)9(14)8(12)4-13/h1-3,8-9,13-14H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMZTHCXWXPCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(CO)N)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole](/img/structure/B1528670.png)

![N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1528684.png)

![1-[(Benzylamino)methyl]cyclopentan-1-ol](/img/structure/B1528686.png)